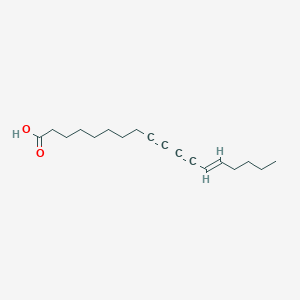
Exocarpic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Exocarpic acid is a natural product found in Nanodea muscosa and Sarcophyte sanguinea with data available.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Exocarpic acid, derived from Exocarpos latifolius, exhibits specific antimycobacterial activity. It effectively inhibits mycolic acid biosynthesis in Mycobacterium tuberculosis, a crucial pathway in the bacterium's survival and pathogenicity. This unique mechanism of action highlights its potential in treating tuberculosis (Koch et al., 2010). Another study confirmed this compound as the major active component against Mycobacterium tuberculosis H37Ra, offering a new avenue for antimycobacterial drug development (Koch et al., 2009).
Reactive Oxygen Species Metabolism
Research on apple exocarp demonstrated that treatments like acibenzolar-S-methyl and dehydroepiandrosterone influence reactive oxygen species metabolism, impacting processes such as hydrogen peroxide content and the activities of various enzymes. This study contributes to understanding the biochemical dynamics of fruit exocarp under different treatments (Li et al., 2020).
Biosorption Properties
Citrus limon peel (exocarp) has been used for the biosorption of uranium(VI) from aqueous solutions. This research underscores the potential of fruit exocarps as effective, sustainable materials for removing hazardous substances from water (Šabanović et al., 2018).
Gene Expression in Fruit Exocarp
A study on sweet cherry exocarp revealed that its development involves regulated activities of many genes. This genomic analysis provides insights into processes like cuticle deposition, cell wall metabolism, and sugar transport, critical for fruit quality and shelf life (Alkio et al., 2014).
Antibacterial Activity
This compound has shown promising activity against various oral pathogenic bacteria. This finding from the Thesium chinense Turcz highlights its potential application in treating oral infectious diseases (Liu et al., 2018).
Eigenschaften
Molekularformel |
C18H26O2 |
|---|---|
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
(E)-octadec-13-en-9,11-diynoic acid |
InChI |
InChI=1S/C18H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,11-17H2,1H3,(H,19,20)/b6-5+ |
InChI-Schlüssel |
ACHMRCSARDWYGC-AATRIKPKSA-N |
Isomerische SMILES |
CCCC/C=C/C#CC#CCCCCCCCC(=O)O |
SMILES |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
Kanonische SMILES |
CCCCC=CC#CC#CCCCCCCCC(=O)O |
Synonyme |
E-octadeca-13-ene-9,11-diynoic-acid exocarpic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



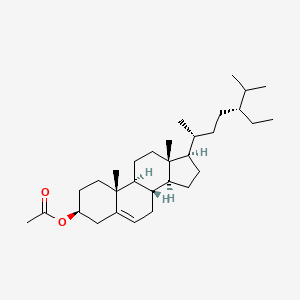
![4-[(5'-Adenosyl)(methyl)sulfonio]-2-oxobutanoate](/img/structure/B1237993.png)
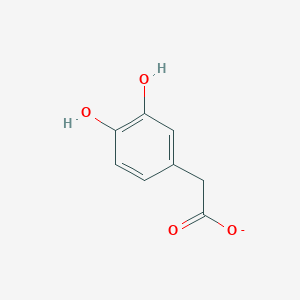
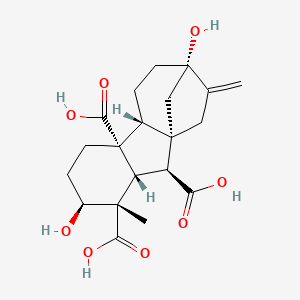
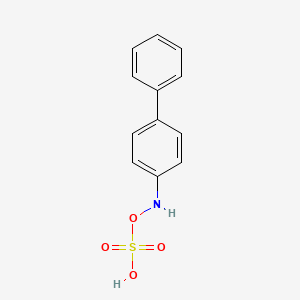
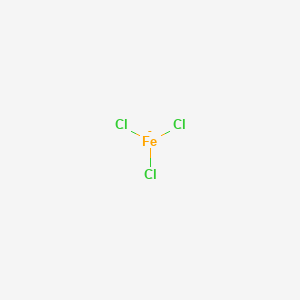
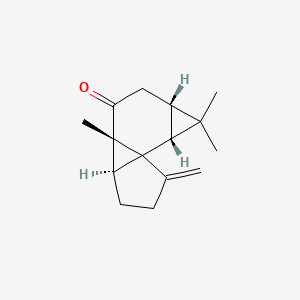
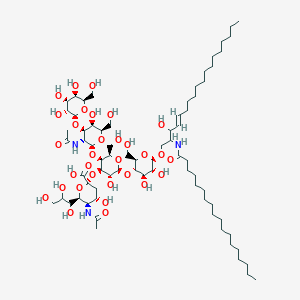
![[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl] hydrogen sulfate](/img/structure/B1238001.png)
![(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide](/img/no-structure.png)
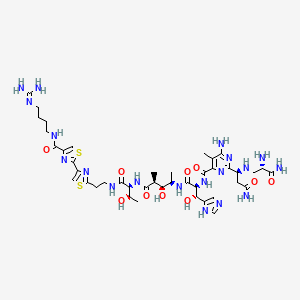
![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)
![[(7Z)-4-(Hydroxymethyl)-8-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-10-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B1238011.png)
![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)